molecular formula C17H19ClN2O3S2 B3542773 N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide

N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide

Cat. No.: B3542773
M. Wt: 398.9 g/mol
InChI Key: ASULSOGGERNJIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties. The sulfonyl and methylthio groups could also contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions. The sulfonyl group could potentially be reduced, and the methylthio group could undergo oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces, which in turn are determined by the compound’s molecular structure .

Safety and Hazards

As with any chemical compound, handling “N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, inhalation could be a risk. If the compound is reactive, it could pose a risk of chemical burns .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising biological activity, it could be studied further as a potential drug candidate. Alternatively, if the compound has interesting chemical reactivity, it could be used in the development of new synthetic methods .

Properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-12-7-8-14(10-16(12)18)20(25(3,22)23)11-17(21)19-13-5-4-6-15(9-13)24-2/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASULSOGGERNJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 3
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N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Reactant of Route 6
N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide

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